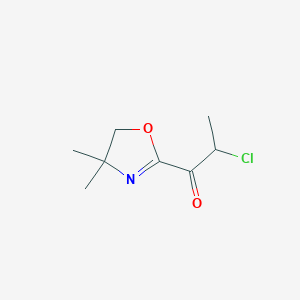
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- is an organic compound that features a unique structure with a ketone group, a chlorine atom, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroacetyl chloride with 4,5-dihydro-4,4-dimethyl-2-oxazole in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted oxazole derivatives.
Oxidation Reactions: Products include carboxylic acids or ketone derivatives.
Reduction Reactions: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of oxazole derivatives with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- involves its interaction with specific molecular targets. The chlorine atom and the ketone group are reactive sites that can form covalent bonds with nucleophilic residues in proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Propanone, 2-bromo-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)
- 1-Propanone, 2-fluoro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)
- 1-Propanone, 2-iodo-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)
Uniqueness
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromo, fluoro, and iodo analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior and its interaction with biological targets.
Eigenschaften
CAS-Nummer |
134254-65-2 |
|---|---|
Molekularformel |
C8H12ClNO2 |
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
2-chloro-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-1-one |
InChI |
InChI=1S/C8H12ClNO2/c1-5(9)6(11)7-10-8(2,3)4-12-7/h5H,4H2,1-3H3 |
InChI-Schlüssel |
AXWILTPWVJTBBG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=NC(CO1)(C)C)Cl |
Kanonische SMILES |
CC(C(=O)C1=NC(CO1)(C)C)Cl |
Synonyme |
1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















